3-[3-(2-methoxyphenoxy)propyl]dihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of dihydropyrimidin-2(1H)-ones/thiones, closely related to the target compound, involves the Biginelli reaction, an efficient method employing cellulose sulfuric acid as a recyclable catalyst in aqueous media, yielding products with good to excellent outcomes (Rajack et al., 2013). Another method involves a facile synthesis technique catalyzed by p-dodecylbenzenesulfonic acid under solvent-free conditions, highlighting a simple and efficient procedure for obtaining dihydropyrimidinones and related compounds (Aswin et al., 2014).
Molecular Structure Analysis
The molecular structures of dihydropyrimidinone derivatives have been elucidated through advanced spectroscopic data, revealing the presence of a planar fused-ring system linked by hydrogen bonds forming centrosymmetric dimers and chains (Low et al., 2004). This structural information is crucial for understanding the compound's interactions and reactivity.
Chemical Reactions and Properties
Dihydropyrimidinones undergo various chemical reactions, including cyclization and condensation, to form novel compounds with distinct properties. The use of strong acidic ion-exchange membranes has facilitated the synthesis of substituted dihydropyrimidinones with high yield, demonstrating the compound's reactive nature and potential for modification (Shi Ting-ting, 2004).
properties
IUPAC Name |
3-[3-(2-methoxyphenoxy)propyl]-1,3-diazinane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-11-5-2-3-6-12(11)20-10-4-9-16-13(17)7-8-15-14(16)18/h2-3,5-6H,4,7-10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVAZPKZQZKZGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C(=O)CCNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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